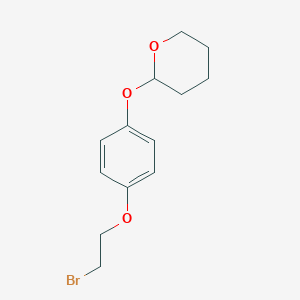

2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(2-Bromoethoxy)phenoxy)tetrahydro-2H-pyran is an organic compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of a bromine atom, an ethoxy group, and a tetrahydropyran ring, making it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran typically involves the reaction of 2-bromoethanol with 2-(4-hydroxyphenoxy)tetrahydro-2H-pyran. The reaction is carried out under basic conditions, often using potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-(4-hydroxyphenoxy)tetrahydro-2H-pyran is replaced by the bromoethoxy group from 2-bromoethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems can also ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Bromoethoxy)phenoxy)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom, forming a hydroxyethoxy derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Nucleophilic Substitution: Products include azidoethoxy, thiocyanatoethoxy, and aminoethoxy derivatives.

Oxidation: Products include ethoxybenzaldehyde and ethoxybenzoic acid.

Reduction: Products include hydroxyethoxy derivatives.

Scientific Research Applications

2-(4-(2-Bromoethoxy)phenoxy)tetrahydro-2H-pyran has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran depends on the specific application and the target molecule. In general, the compound can act as an electrophile due to the presence of the bromine atom, which can be displaced by nucleophiles. This property makes it useful in the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

2-(2-Bromoethoxy)tetrahydro-2H-pyran: Similar in structure but lacks the phenoxy group.

2-(4-Bromophenoxy)tetrahydro-2H-pyran: Similar in structure but lacks the ethoxy group.

Uniqueness

2-(4-(2-Bromoethoxy)phenoxy)tetrahydro-2H-pyran is unique due to the presence of both the bromoethoxy and phenoxy groups, which provide a combination of reactivity and stability

Biological Activity

2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H13BrO2. It features a tetrahydropyran ring, a phenoxy group, and a bromoethoxy substituent, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines, including those resistant to traditional therapies. For instance, in a study assessing its efficacy against breast cancer cell lines, the compound showed significant inhibition of cell growth with a maximum efficacy of 66% in MCF7:WS8 cells and 48% in endocrine-resistant MCF7:5C cells .

The mechanism by which this compound exerts its biological effects appears to involve modulation of estrogen receptor activity. Specifically, it functions as a selective estrogen receptor downregulator (SERD), competing with estrogen and inhibiting its activity in hormone-dependent cancers . This interaction is critical for its potential therapeutic applications in treating hormone-responsive tumors.

Study 1: Efficacy in Endocrine-Resistant Models

In a comparative study involving various SERDs, this compound was evaluated for its potency against both endocrine-sensitive and -resistant breast cancer models. The results indicated that while the compound maintained significant efficacy in sensitive models, its effectiveness was reduced in resistant lines, highlighting the need for structural modifications to enhance potency .

| Compound | Cell Line | Max Efficacy (%) | pIC50 |

|---|---|---|---|

| 2 | MCF7:WS8 | 66 | 8.8 |

| 2 | MCF7:5C | 48 | 9.2 |

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study explored modifications to the tetrahydropyran scaffold to improve biological activity. Variations in substituents at specific positions on the phenyl ring were identified that enhanced both potency and selectivity against cancer cell lines . For example, compounds with methoxy substitutions exhibited improved cytotoxicity compared to their unsubstituted counterparts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route includes:

- Formation of Tetrahydropyran : The initial step involves creating the tetrahydropyran core via cyclization reactions.

- Introduction of Phenoxy Group : The phenolic component is introduced through etherification reactions.

- Bromination : The bromoethoxy group is subsequently added using standard halogenation techniques.

Properties

IUPAC Name |

2-[4-(2-bromoethoxy)phenoxy]oxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c14-8-10-15-11-4-6-12(7-5-11)17-13-3-1-2-9-16-13/h4-7,13H,1-3,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNCOWSCMNYIQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)OCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.